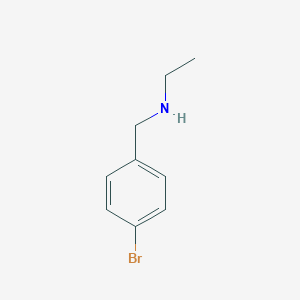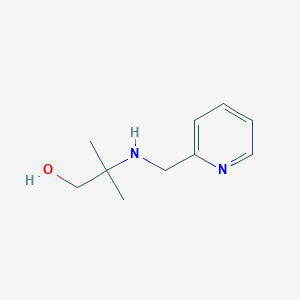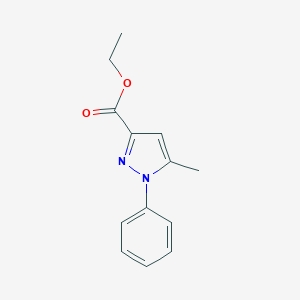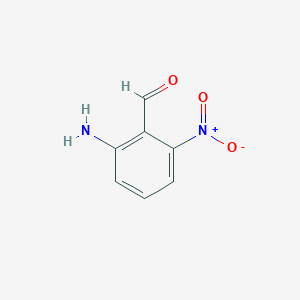
2-氨基-6-硝基苯甲醛
描述
2-Amino-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3. It is a derivative of benzaldehyde, featuring both an amino group and a nitro group attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
科学研究应用
2-Amino-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
作用机制
Target of Action
2-Amino-6-nitrobenzaldehyde is a chemical compound that has been used in the synthesis of various Schiff bases . Schiff bases are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The primary targets of 2-Amino-6-nitrobenzaldehyde, therefore, would be the microbial and fungal cells against which it exhibits its antimicrobial and antifungal activities .
Mode of Action
The mode of action of 2-Amino-6-nitrobenzaldehyde involves its conversion into Schiff bases, which are known to interact with bacterial and fungal cells . The molecular structure of Schiff bases determines their mode of interaction and inhibition effectiveness with these cells .
Biochemical Pathways
Schiff bases, which are derived from 2-amino-6-nitrobenzaldehyde, are known to interfere with various biochemical processes in microbial cells, leading to their antimicrobial activity
Pharmacokinetics
The compound’s molecular weight is 16614 , which may influence its absorption and distribution in the body
Result of Action
The result of the action of 2-Amino-6-nitrobenzaldehyde is primarily its antimicrobial and antifungal effects, as evidenced by the activities of its Schiff base derivatives . These compounds can inhibit the growth of various microbial and fungal cells, thereby exhibiting their antimicrobial and antifungal properties .
Action Environment
The action of 2-Amino-6-nitrobenzaldehyde and its derivatives can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C , suggesting that temperature can affect its stability. Additionally, the compound’s efficacy may be influenced by the pH and the presence of other substances in its environment. More research is needed to understand how these and other environmental factors influence the action, efficacy, and stability of 2-Amino-6-nitrobenzaldehyde.
生化分析
Biochemical Properties
The exact biochemical properties of 2-Amino-6-nitrobenzaldehyde are not fully understood due to limited research. It is known that the compound can participate in various biochemical reactions. For instance, it can undergo reactions at the benzylic position, which involves the removal of a benzylic hydrogen . The exact enzymes, proteins, and other biomolecules that 2-Amino-6-nitrobenzaldehyde interacts with are yet to be identified.
Cellular Effects
The cellular effects of 2-Amino-6-nitrobenzaldehyde are not well-documented. It is known that similar compounds can have significant effects on cells. For example, some benzimidazole derivatives have shown significant anti-inflammatory properties
Molecular Mechanism
It is known that similar compounds can undergo reactions at the benzylic position, which involves the removal of a benzylic hydrogen . This reaction is typically facilitated via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-6-nitrobenzaldehyde in laboratory settings are not well-documented. It is known that similar compounds can exhibit significant changes over time. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties
Dosage Effects in Animal Models
The effects of 2-Amino-6-nitrobenzaldehyde at different dosages in animal models are not well-documented. It is known that similar compounds can exhibit significant effects at different dosages. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties at non-toxic doses .
Metabolic Pathways
The metabolic pathways that 2-Amino-6-nitrobenzaldehyde is involved in are not well-documented. It is known that similar compounds can participate in various metabolic pathways. For instance, 2-amino-4-nitrotoluene, a similar compound, is known to participate in several metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Amino-6-nitrobenzaldehyde within cells and tissues are not well-documented. It is known that similar compounds can be transported and distributed within cells and tissues. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties .
Subcellular Localization
The subcellular localization of 2-Amino-6-nitrobenzaldehyde is not well-documented. It is known that similar compounds can localize in various subcellular compartments. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-6-nitrobenzaldehyde can be synthesized through the nitration of 2-aminobenzaldehyde. The process involves the following steps:
Nitration of 2-aminobenzaldehyde: This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure 2-amino-6-nitrobenzaldehyde.
Industrial Production Methods: In industrial settings, the production of 2-amino-6-nitrobenzaldehyde may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the process.
化学反应分析
2-Amino-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 2,6-diaminobenzaldehyde.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide, forming 2-amino-6-nitrobenzoic acid.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Reduction: 2,6-Diaminobenzaldehyde.
Oxidation: 2-Amino-6-nitrobenzoic acid.
Substitution: Various acylated or alkylated derivatives.
相似化合物的比较
2-Amino-6-nitrobenzaldehyde can be compared with other similar compounds, such as:
2-Nitrobenzaldehyde: Lacks the amino group, making it less versatile in certain synthetic applications.
2,6-Dinitrobenzaldehyde: Contains an additional nitro group, which can significantly alter its reactivity and applications.
2-Aminobenzaldehyde: Lacks the nitro group, making it less reactive in certain oxidation and reduction reactions.
Uniqueness: The presence of both amino and nitro groups in 2-amino-6-nitrobenzaldehyde provides a unique combination of reactivity and versatility, making it a valuable intermediate in organic synthesis and various research applications.
属性
IUPAC Name |
2-amino-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACOHMHYAQXUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130133-53-8 | |
| Record name | 2-Amino-6-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-](/img/structure/B183217.png)

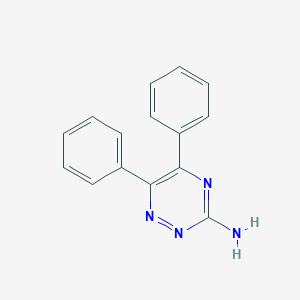
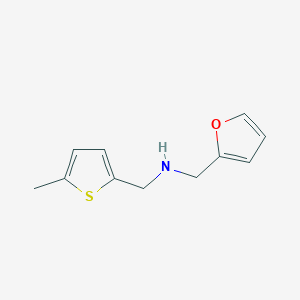

![5,6,7,8-TETRAHYDRO-1H-PYRIDO[2,3-B]INDOLE](/img/structure/B183226.png)
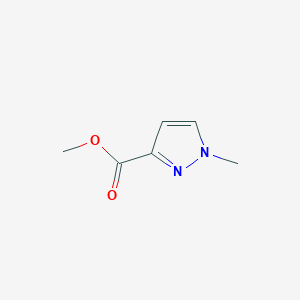

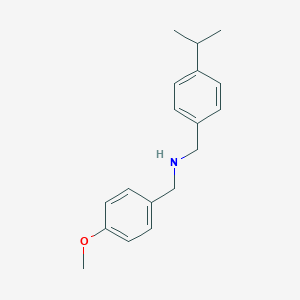
![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)
